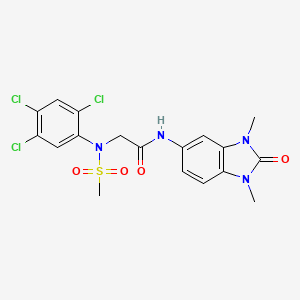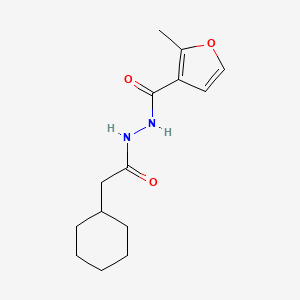
N-tert-butyl-5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine is a chemical compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a tert-butyl group, an iodomethyl group, and an amine group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of tert-butyl isothiocyanate with an appropriate iodomethyl precursor in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification and isolation techniques. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can also be performed to modify the thiazole ring or other functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted thiazoles, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
N-tert-butyl-5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes involving thiazole-containing molecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: Research into the potential therapeutic applications of thiazole derivatives includes their use as antimicrobial, antifungal, and anticancer agents. This compound may serve as a lead compound for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-tert-butyl-5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the iodomethyl group allows for potential covalent modification of target molecules, while the thiazole ring can participate in various non-covalent interactions. These interactions can modulate the activity of the target molecules and influence biological processes.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-5-methyl-3-piperidone: This compound shares the tert-butyl group and a similar heterocyclic structure but differs in the presence of a piperidone ring instead of a thiazole ring.
N-tert-butyl-5-aryl-1,3,4-oxadiazol-2-amines:
Uniqueness
N-tert-butyl-5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine is unique due to the combination of its tert-butyl, iodomethyl, and thiazole moieties. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H15IN2S |
|---|---|
Molecular Weight |
298.19 g/mol |
IUPAC Name |
N-tert-butyl-5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H15IN2S/c1-8(2,3)11-7-10-5-6(4-9)12-7/h6H,4-5H2,1-3H3,(H,10,11) |
InChI Key |
IWRMZYDOFRLASX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NCC(S1)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B12474912.png)
![2-hydroxy-N-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B12474926.png)
![4-[({[2-(Dodecanoylamino)phenyl]carbonyl}oxy)acetyl]phenyl furan-2-carboxylate](/img/structure/B12474935.png)
![N-(heptan-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12474941.png)


![2-(4-Nitrophenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12474957.png)
![2-(naphtho[1,2-d][1,3]thiazol-2-yl)-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B12474958.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B12474969.png)
![5-{[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12474974.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B12474978.png)


![2-(3-Methoxyphenyl)-2-oxoethyl 4-[(3,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B12474991.png)
